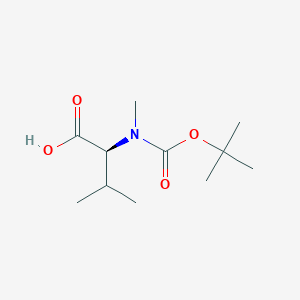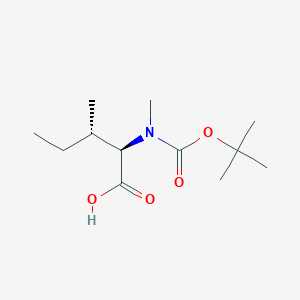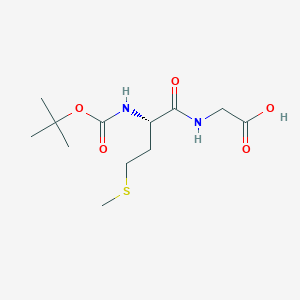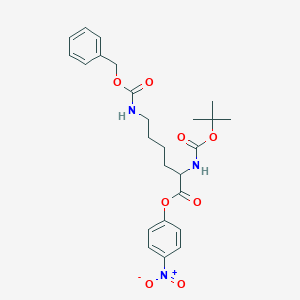
Boc-Ser-Otbu
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Boc-Ser-Otbu is synthesized by protecting the amino group of serine with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyl (tBu) group. The synthesis typically involves the reaction of L-serine with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: Boc-Ser-Otbu undergoes various chemical reactions, including:
Hydrolysis: The Boc and tBu protective groups can be removed under acidic conditions, yielding free serine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Substitution: Common reagents include di-tert-butyl dicarbonate (Boc₂O) and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed:
Hydrolysis: Free serine and tert-butyl alcohol.
Substitution: Various Boc-protected amino acids depending on the substituent introduced.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
科学的研究の応用
Chemistry: Boc-Ser-Otbu is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its protective groups allow for selective reactions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides that are used as models for understanding protein folding and interactions .
Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it an ideal candidate for drug design and synthesis .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various applications .
作用機序
Mechanism: The protective groups in Boc-Ser-Otbu prevent unwanted side reactions during peptide synthesis. The Boc group protects the amino group, while the tBu group protects the hydroxyl group. These protective groups are stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions .
Molecular Targets and Pathways: this compound itself does not have specific molecular targets, as it is primarily used as a synthetic intermediate. peptides synthesized using this compound can target various biological pathways and receptors, depending on their sequence and structure .
類似化合物との比較
Fmoc-Ser-Otbu: Another serine derivative used in peptide synthesis, but with a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.
Boc-Ser(tBu)-OH: Similar to Boc-Ser-Otbu but with a different ester group.
Boc-Ser(Bzl)-OH: A serine derivative with a benzyl (Bzl) protective group instead of tBu.
Uniqueness: this compound is unique due to its combination of Boc and tBu protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .
特性
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZHQVMWJPBPI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427062 | |
| Record name | Boc-Ser-Otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7738-22-9 | |
| Record name | Boc-Ser-Otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)




